molecular formula C32H42O8S B1195929 [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate CAS No. 78730-58-2

[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate

Cat. No.: B1195929
CAS No.: 78730-58-2
M. Wt: 586.7 g/mol
InChI Key: CRVMLCAWYRGXHJ-QIROOBSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is a synthetic derivative of digitoxigenin, a cardenolide compound Cardenolides are a class of steroidal glycosides known for their potent biological activities, particularly in the treatment of cardiac conditions

Properties

CAS No.

78730-58-2

Molecular Formula

C32H42O8S

Molecular Weight

586.7 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate

InChI

InChI=1S/C32H42O8S/c1-20-4-7-24(8-5-20)41(36,37)39-19-29(34)40-23-10-13-30(2)22(17-23)6-9-27-26(30)11-14-31(3)25(12-15-32(27,31)35)21-16-28(33)38-18-21/h4-5,7-8,16,22-23,25-27,35H,6,9-15,17-19H2,1-3H3/t22-,23-,25+,26-,27+,30-,31+,32?/m0/s1

InChI Key

CRVMLCAWYRGXHJ-QIROOBSUSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5(C4(CC[C@@H]5C6=CC(=O)OC6)O)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C

Synonyms

digitoxigenin-3-tosyloxyacetate
DTOAT

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of digitoxigenin-3-tosyloxyacetate typically involves the esterification of digitoxigenin with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods: While specific industrial production methods for digitoxigenin-3-tosyloxyacetate are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The tosylate group can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield digitoxigenin and tosyl alcohol.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed:

    Substitution Reactions: Various digitoxigenin derivatives.

    Hydrolysis: Digitoxigenin and tosyl alcohol.

    Oxidation and Reduction: Modified digitoxigenin compounds with altered functional groups.

Scientific Research Applications

[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various digitoxigenin derivatives, which can be studied for their chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and its role as a biochemical tool.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cardiac conditions and other diseases.

    Industry: Utilized in the development of new materials and compounds with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of digitoxigenin-3-tosyloxyacetate is primarily related to its ability to interact with cellular targets, such as enzymes and receptors. The compound can inhibit the activity of sodium/potassium-transporting ATPase, leading to alterations in ion balance and cellular signaling pathways. This inhibition can result in various physiological effects, including increased cardiac contractility and potential therapeutic benefits.

Comparison with Similar Compounds

    Digitoxigenin: The parent compound, known for its cardiac glycoside activity.

    Digitoxin: A closely related compound with similar biological activities.

    Digoxin: Another cardiac glycoside with well-documented therapeutic uses.

Uniqueness: [(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate is unique due to the presence of the tosylate group, which enhances its chemical reactivity and potential for derivatization. This modification allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties, making it a valuable compound for research and development.

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